![molecular formula C18H15ClN2O5S2 B4629197 2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)
2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate
Overview
Description
Thiazolidinones are a class of compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The interest in these compounds stems from their unique structural features, which allow for a variety of chemical reactions and modifications to tailor their properties for specific applications. The compound falls into this category, with potential relevance in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions of thioureas with chloroacetyl chloride or similar compounds under basic conditions or by employing microwave-assisted synthesis for efficiency. For instance, Sher Ali et al. (2012) reported synthesizing iminothiazolidin-4-one acetate derivatives by cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate in methanol at room temperature (Sher Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been characterized using spectroscopic techniques such as NMR, IR, and X-ray crystallography. The structural analysis reveals the presence of a thiazolidinone core with various substituents influencing the compound's properties and reactivity. For example, compound 2k's structure was confirmed by X-ray crystallography, highlighting the importance of structural analysis in understanding these compounds' function (Sher Ali et al., 2012).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a variety of chemical reactions, including addition reactions with thiols and amines, and can form complexes with metals. These reactions are crucial for further modifying the compounds' chemical properties and enhancing their biological activity. For example, Nagase (1974) described novel addition reactions of o-aminobenzenethiol to thiazolidones, leading to structurally complex products with potential fungicidal activity (Nagase, 1974).
Scientific Research Applications
Anticonvulsant and Benzodiazepine Receptor Agonism
One area of research involves the synthesis and biological evaluation of 4-thiazolidinone derivatives as potential anticonvulsant agents and benzodiazepine receptor agonists. These compounds exhibit considerable anticonvulsant activity in models of electroshock and chemically induced convulsions without impairing learning and memory, indicating their potential for therapeutic applications in epilepsy and related disorders (Faizi et al., 2017).
Aldose Reductase Inhibition
Another research focus is on the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as inhibitors of aldose reductase, an enzyme involved in diabetic complications. These studies identify compounds with significant inhibitory potency, highlighting their potential as novel drugs for the treatment of diabetic complications (Ali et al., 2012).
Photodynamic Therapy for Cancer
Research on the development of new zinc phthalocyanine derivatives substituted with Schiff base groups containing thiazolidinones has shown promising properties for photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antimicrobial Activity
Thiazolidinone derivatives have also been synthesized and evaluated for their antimicrobial activity. Studies have shown that these compounds possess significant activity against a range of bacterial and fungal pathogens, suggesting their utility in developing new antimicrobial agents (Habib et al., 2012).
Corrosion Inhibition
In the field of materials science, thiazolidinone derivatives have been investigated for their corrosion inhibitory properties on metals in acidic mediums. These studies demonstrate the compounds' effectiveness in protecting metals from corrosion, indicating their potential industrial applications in corrosion prevention (Ehsani et al., 2015).
properties
IUPAC Name |
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-chloro-6-methoxyphenyl] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5S2/c1-10-3-5-12(6-4-10)28(23,24)26-16-13(19)7-11(8-14(16)25-2)9-15-17(22)21-18(20)27-15/h3-9H,1-2H3,(H2,20,21,22)/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJPSPWANYVPCA-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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